N-(2-(Diethylamino)ethyl)acrylamide
Overview
Description
“N-(2-(Diethylamino)ethyl)acrylamide” is a compound that is used in various fields of science and engineering due to its high hydrolytic stability, the possibility of varying the substituent over a wide range, a high reactivity in homopolymerization and copolymerization with other vinyl monomers, and the possibility of synthesizing copolymers in the controlled mode .
Synthesis Analysis
The compound can be synthesized by radical polymerization . It can also be copolymerized with N-isopropylacrylamide (NIPAM) by Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to obtain copolymers with various compositions and architectures .
Molecular Structure Analysis
The molecular formula of “N-(2-(Diethylamino)ethyl)acrylamide” is C9H18N2O, and its molecular weight is 170.26 .
Chemical Reactions Analysis
At pH ≥ 7 with a rise in temperature, a structural-phase transition is observed in poly(N-[2-(diethylamino)ethyl]acrylamide) solutions. The phase separation temperatures decrease with increasing concentration and pH of solution .
Physical And Chemical Properties Analysis
“N-(2-(Diethylamino)ethyl)acrylamide” is a liquid at 20°C. It has a specific gravity of 0.9360 to 0.9460 at 20/20°C, a boiling point of 133°C at 12 mmHg, and a flash point of 134°C .
Scientific Research Applications
Self-Organization Processes
N-[2-(Diethylamino)ethyl]acrylamide is used in the study of self-organization processes in buffer solutions with changes in concentration and pH of a medium . The thermosensitive and pH-sensitive behavior of poly(N-[2-(diethylamino)ethyl]acrylamide) buffer solutions was investigated by light scattering and turbidimetry .
Biomedical Applications
Substituted polyacrylamides, including N-[2-(Diethylamino)ethyl]acrylamide, are widely used in various fields of science and engineering due to their high hydrolytic stability, the possibility of varying the substituent over a wide range, high reactivity in homopolymerization and copolymerization with other vinyl monomers, and the possibility of synthesizing copolymers in the controlled mode . One of the promising areas for the use of substituted polyacrylamides is biomedical applications .
Drug Delivery Systems
Polymers synthesized from N-[2-(Diethylamino)ethyl]acrylamide are used to obtain nanocontainers for the targeted transport of drugs to diseased areas of the body . These areas usually differ from healthy areas in temperature and/or pH, leading to active research in the field of obtaining stimulus-sensitive substituted polyacrylamides .
Thermosensitive and pH-sensitive Polymers
The mechanism of action of thermosensitive and pH-sensitive polymers is based on a change in the hydrophilic-hydrophobic balance with varying external conditions . Such a change leads to conformational rearrangements at the molecular level and/or the formation of supramolecular structures accompanied by the release of the drug .
Block Copolymer Solution Self-Assembly
N-[2-(Diethylamino)ethyl]acrylamide can be used in the self-assembly process of block copolymers (BCPs) in solution . This process has been at the focus of extended scientific research over the past several decades owing to the astonishing morphological diversity and attainable complexity of the resulting nanoassemblies .
CO2 Switchable Thermoresponsive Behavior
N-[2-(Diethylamino)ethyl]acrylamide can be copolymerized with N-isopropylacrylamide to produce copolymers with different compositions and structures . The properties of these thermosensitive polymers can be easily and reversibly switched by the addition/removal of carbon dioxide (CO2) .
Mechanism of Action
Mode of Action
It is suggested that the compound behaves like a typical flexible chain polymer in good solvents . The compound combines the thermoresponsive and pH/CO2-responsive moieties of the diethylamino and acrylamide groups .
Result of Action
It is suggested that the compound can undergo conformational rearrangements at the molecular level and/or the formation of supramolecular structures .
Action Environment
The action of N-[2-(Diethylamino)ethyl]acrylamide can be influenced by environmental factors such as temperature and pH . The compound shows thermosensitivity and pH sensitivity . The phase separation temperatures decrease with increasing concentration and pH of solution .
Safety and Hazards
properties
IUPAC Name |
N-[2-(diethylamino)ethyl]prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-4-9(12)10-7-8-11(5-2)6-3/h4H,1,5-8H2,2-3H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSANWNPQKKNJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
31014-51-4 | |
Record name | 2-Propenamide, N-[2-(diethylamino)ethyl]-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31014-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1065136 | |
Record name | 2-Propenamide, N-[2-(diethylamino)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1065136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(Diethylamino)ethyl)acrylamide | |
CAS RN |
10595-45-6 | |
Record name | N-[2-(Diethylamino)ethyl]-2-propenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10595-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-((2-Diethylamino)ethyl)acrylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010595456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenamide, N-[2-(diethylamino)ethyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenamide, N-[2-(diethylamino)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1065136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[2-(diethylamino)ethyl]acrylamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.082 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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